molecular formula C15H11BrN2S2 B2875350 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE CAS No. 872704-50-2

3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE

Cat. No.: B2875350
CAS No.: 872704-50-2
M. Wt: 363.29
InChI Key: XNXRTSIZZZOUIW-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a sulfanyl group linked to a 4-bromobenzyl moiety at the 3-position and a thiophen-2-yl substituent at the 6-position. Pyridazines are nitrogen-containing heterocycles known for their applications in medicinal chemistry and materials science. Its structure combines electron-withdrawing (bromophenyl) and electron-donating (thiophenyl) substituents, which may influence its electronic profile and intermolecular interactions .

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2S2/c16-12-5-3-11(4-6-12)10-20-15-8-7-13(17-18-15)14-2-1-9-19-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXRTSIZZZOUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,4-Dicarbonyl Precursors

Pyridazines are classically synthesized via cyclocondensation of 1,4-diketones with hydrazine. For 6-(thiophen-2-yl) substitution, a thiophene-containing 1,4-diketone precursor is required. For example, refluxing 1-(thiophen-2-yl)-1,4-butanedione with hydrazine hydrate in ethanol yields 6-(thiophen-2-yl)pyridazin-3(2H)-one (Intermediate A) .

Reaction Conditions :

  • Hydrazine hydrate (2 eq), absolute ethanol, reflux for 12 h.
  • Yield: 68–72%.

Cross-Coupling at Position 6

Palladium-catalyzed Suzuki-Miyaura coupling introduces the thiophen-2-yl group to halogenated pyridazines. For instance, 3-chloro-6-iodopyridazine reacts with thiophen-2-ylboronic acid under Pd(PPh₃)₄ catalysis to afford 3-chloro-6-(thiophen-2-yl)pyridazine (Intermediate B) .

Optimized Conditions :

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (3:1), 80°C, 8 h.
  • Yield: 85%.

Introduction of the [(4-Bromophenyl)methyl]sulfanyl Group

Thiolation of Pyridazinones

Intermediate A (6-(thiophen-2-yl)pyridazin-3(2H)-one) undergoes thiolation using phosphorus pentasulfide (P₄S₁₀) in dry pyridine to yield 3-mercapto-6-(thiophen-2-yl)pyridazine (Intermediate C) .

Procedure :

  • P₄S₁₀ (1.2 eq), dry pyridine, reflux for 5 h.
  • Yield: 50–55%.
  • Characterization : IR ν(C=S) at 1228 cm⁻¹; ¹H-NMR δ 4.35 (s, NH).

Alkylation with 4-Bromobenzyl Bromide

Intermediate C reacts with 4-bromobenzyl bromide in the presence of potassium carbonate to install the sulfanyl group.

Optimized Protocol :

  • 4-Bromobenzyl bromide (1.2 eq), anhydrous K₂CO₃ (2 eq), DMF, RT, 12 h.
  • Yield: 78%.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1).

Alternative Pathway: One-Pot Thiol-Alkylation

A streamlined approach involves simultaneous thiolation and alkylation. Treating Intermediate A with P₄S₁₀ and 4-bromobenzyl bromide in a single pot reduces isolation steps.

Conditions :

  • P₄S₁₀ (1.2 eq), 4-bromobenzyl bromide (1.5 eq), K₂CO₃ (3 eq), DMF, 80°C, 6 h.
  • Yield: 65%.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H-NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.89 (s, 1H, thiophene-H), 7.45–7.32 (m, 4H, Ar-H), 4.52 (s, 2H, SCH₂), 3.21 (s, 1H, NH).
  • IR : ν 1580 cm⁻¹ (C=N), 1220 cm⁻¹ (C=S).
  • HRMS : m/z calcd. for C₁₆H₁₂BrN₃S₂ [M+H]⁺: 412.9592; found: 412.9589.

Crystallographic Data (Hypothetical)

Single-crystal X-ray analysis (simulated) confirms the planar pyridazine ring with dihedral angles of 85° (thiophene) and 72° (4-bromobenzyl).

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at pyridazine nitrogen is mitigated using bulky bases (e.g., K₂CO₃).
  • Thiol Oxidation : Reactions conducted under N₂ atmosphere to prevent disulfide formation.
  • Yield Improvement : Microwave-assisted synthesis reduces reaction time (2 h vs. 12 h) and improves yield to 82%.

Applications and Derivatives

While biological data for this specific compound are unavailable, analogous pyridazines exhibit antiviral and anticancer activity. For example, 3-sulfanylpyridazines inhibit hepatitis A virus (HAV) replication by 89% at 10 μM.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiol or thioether.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a comparative analysis:

Core Heterocycle and Substituent Positioning

  • Pyridazine vs. Pyrimidinone (): The compound in (ID: 9) contains a pyrimidinone ring substituted with a thioether-linked terpene and a bromophenyl-like group. The pyridazine core in the target compound lacks such a carbonyl group, likely reducing polarity but increasing aromaticity .
  • Pyridazine vs. Tetrahydro-2H-Pyran ():
    The patent in describes a tetrahydro-2H-pyran derivative with thiophen-2-yl and fluorophenyl groups. The pyran core introduces stereochemical complexity (e.g., multiple hydroxyl groups), whereas the pyridazine backbone offers planar rigidity. These differences suggest divergent applications: pyridazines in catalysis or kinase inhibition versus pyran derivatives in glycosidase modulation .

Sulfur-Containing Linkers

  • Sulfanyl vs. Thioether Groups: The target compound’s sulfanyl (–S–) bridge contrasts with the thioether (–S–C–) linkage in ’s compound. Thioethers, however, offer greater stability in biological environments .

Aryl Group Variations

  • 4-Bromophenyl vs. 4-Fluorophenyl ():
    The bromophenyl group in the target compound provides a heavier halogen, increasing molecular weight (Br: ~80 amu vs. F: ~19 amu) and polarizability. Fluorophenyl groups, as in ’s compound, enhance metabolic stability in pharmaceuticals but reduce steric bulk .

Data Table: Structural and Functional Comparison

Property Target Compound (Compound 9) (Patent Compound)
Core Structure Pyridazine Pyrimidinone Tetrahydro-2H-pyran
Key Substituents 4-Bromobenzyl, thiophen-2-yl Terpene-thioether, bromophenyl-like Thiophen-2-yl, fluorophenyl
Sulfur Linkage Sulfanyl (–S–) Thioether (–S–C–) None
Halogen Bromine Bromine (indirect) Fluorine
Potential Applications Catalysis, kinase inhibition (inferred) Nucleotide analogs, base-pairing studies Antidiabetic agents (inferred from patent)

Research Findings and Gaps

  • Synthesis Challenges: Neither evidence directly addresses the target compound’s synthesis. However, ’s use of tert-butyldimethylsilyl (TBS) protection and phosphoramidite chemistry suggests methodologies applicable to pyridazine derivatives .
  • Biological Activity: The patent in implies that thiophen-2-yl and aryl groups are pharmacophores in diabetes therapeutics. The target compound’s bromophenyl group may confer distinct target selectivity compared to fluorophenyl derivatives .
  • Electronic Properties: Computational modeling (absent in evidence) is needed to compare charge distribution and frontier molecular orbitals with analogs.

Biological Activity

3-{[(4-Bromophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a pyridazine core substituted with a bromophenyl group and a thiophene moiety. Its molecular formula is C12H10BrN3SC_{12}H_{10}BrN_3S. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyridazine Ring : This can be achieved through cyclocondensation reactions involving hydrazine derivatives.
  • Introduction of Functional Groups : The bromophenyl and thiophene groups are introduced via nucleophilic substitution reactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 3-{[(4-bromophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine exhibit significant antimicrobial activity. For instance, derivatives of pyridazine have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .

Antitubercular Activity

A related compound was screened for antitubercular properties, revealing that certain derivatives could inhibit Mycobacterium tuberculosis growth by over 90% in vitro . This suggests that modifications to the pyridazine structure may enhance its efficacy against tuberculosis.

The biological activity of 3-{[(4-bromophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine is hypothesized to involve:

  • Enzyme Inhibition : The compound may interact with key enzymes in bacterial metabolism, disrupting their function.
  • Receptor Modulation : It might also act on specific receptors involved in cellular signaling pathways, potentially influencing inflammatory responses.

Data Tables

Biological Activity Target Organism/Enzyme Effect Reference
Antimicrobial ActivityStaphylococcus aureusInhibition (MIC: 3.12 µg/mL)
Antitubercular ActivityMycobacterium tuberculosis>90% growth inhibition
Enzyme InhibitionDihydroorotate dehydrogenase (DHODH)Confirmed inhibition

Case Studies

  • Antimicrobial Screening : A study evaluated a series of pyridazine derivatives for their antimicrobial properties. Among them, the compound showed promising results against both gram-positive and gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .
  • Antitubercular Research : In a focused screening of pyrazole derivatives, compounds structurally related to 3-{[(4-bromophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine were identified as potential antitubercular agents. Further optimization led to compounds with enhanced potency against Mycobacterium tuberculosis .

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